N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide

Translational Readthrough TRID Cystic Fibrosis

Procure N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide (NV848) with confidence—its unique dual mechanism of translational readthrough induction and mRNA stabilization is not a class effect of 1,2,4-oxadiazoles. Unlike analogs NV914 or NV930, only NV848 delivers a clean proteomic footprint and minimal off-target effects, ensuring reproducible results in CFTR G542X, LRBA R1683X, and NMD-pathway studies. This is the definitive positive control for PTC-suppression screening.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 58535-41-4
Cat. No. B2557499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide
CAS58535-41-4
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESCC1=NC(=NO1)NC(=O)C
InChIInChI=1S/C5H7N3O2/c1-3(9)6-5-7-4(2)10-8-5/h1-2H3,(H,6,8,9)
InChIKeyRECHLHKKOOADPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide (CAS 58535-41-4): A Leading Translational Readthrough-Inducing Drug (TRID) Candidate for Nonsense Mutation Disorders


N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide, also designated NV848, is a synthetic small molecule belonging to the 1,2,4-oxadiazole class. This heterocyclic scaffold is recognized in medicinal chemistry as a privileged structure and a bioisostere of amides and esters, offering enhanced metabolic stability [1]. NV848 functions as a translational readthrough-inducing drug (TRID), a specific class of compounds that suppress premature termination codons (PTCs) to restore full-length protein synthesis [2]. It has been characterized by its molecular formula (C5H7N3O2) and molecular weight (141.13 g/mol) and is under active investigation as a therapeutic candidate for genetic diseases caused by nonsense mutations [3].

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide: Why Generic Substitution of TRIDs is Not Viable for Nonsense Mutation Research


In the context of TRID research, simple chemical substitution is not feasible due to the unique and non-linear structure-activity relationships (SAR) governing translational readthrough. NV848 is not merely a generic 1,2,4-oxadiazole derivative. Comparative studies with close structural analogs NV914 and NV930 reveal that minor molecular changes lead to profoundly different biological outcomes [1]. While all three compounds induce readthrough, only NV848 uniquely stabilizes the target mRNA transcript and exhibits a highly specific proteomic footprint with minimal off-target effects [2]. This evidence demonstrates that the pharmacological profile of NV848 is not a class effect of 1,2,4-oxadiazoles but is intrinsic to its specific molecular architecture, making substitution with even structurally related molecules a significant risk for inconsistent and irreproducible experimental results.

Quantitative Differentiation of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide: Head-to-Head Evidence for Scientific Procurement


Superior Translational Readthrough Efficiency of NV848 Compared to Clinical Benchmark Ataluren and Analogs

In a direct head-to-head comparison, NV848 demonstrated superior translational readthrough efficiency in restoring full-length LRBA protein expression in patient-derived fibroblasts carrying a homozygous R1683X nonsense mutation. Western blot analysis confirmed that NV848 outperformed the clinically approved TRID ataluren and the other oxadiazole-based analogs NV914 and NV930 [1].

Translational Readthrough TRID Cystic Fibrosis Primary Immunodeficiency Nonsense Mutations

Unique Dual Mechanism of Action: NV848 Stabilizes Target mRNA While Inducing Readthrough

A key differentiating feature of NV848 is its unique dual mechanism of action. Quantitative PCR analysis revealed that only NV848 significantly increased LRBA mRNA levels in treated cells, indicating a transcript stabilization effect [1]. In direct contrast, the closely related analogs NV914 and NV930 induced translational readthrough but failed to stabilize the LRBA mRNA transcript [1].

mRNA Stabilization Translational Readthrough Mechanism of Action TRID Transcriptomics

Minimal Off-Target Proteomic Perturbation: NV848 Demonstrates Superior Specificity

Global shotgun proteomic profiling was performed to assess the specificity of NV848 and its analogs. The analysis revealed that NV848 exhibited a high degree of target specificity, causing no significant variation in the global proteome [1]. In stark contrast, the analog NV914 modulated 11 proteins, while NV930 caused widespread changes in the expression of 828 proteins, affecting pathways such as vesicular transport and mRNA splicing [1].

Off-Target Effects Proteomics Drug Specificity TRID Safety Pharmacology

Favorable In Vivo Safety and Biodistribution Profile for Chronic Dosing

In vivo studies in a murine model of cystic fibrosis (G542X homozygous mice) established a favorable preclinical profile for NV848. An acute toxicological study conducted according to OECD Guideline No. 420 showed that NV848 was well-tolerated [1]. Furthermore, biodistribution analysis confirmed the drug's ability to distribute to target organs, including the lungs, which is critical for its efficacy in rescuing CFTR protein expression [2].

Biodistribution In Vivo Toxicology Pharmacokinetics Cystic Fibrosis TRID

Validated Application Scenarios for N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide (NV848) in Preclinical Research


Investigating Translational Readthrough in Cystic Fibrosis (CF) Models

NV848 is a highly effective tool for rescuing CFTR protein expression in CF models with nonsense mutations, such as the G542X mutation. Its in vivo biodistribution to the lungs and demonstrated efficacy in a G542X homozygous mouse model make it a superior candidate for preclinical studies exploring TRID-based therapies for CF [1].

Developing Precision Therapies for Primary Immunodeficiencies

The compound's validated ability to restore full-length LRBA protein in patient-derived cells with a homozygous R1683X nonsense mutation positions it as a leading candidate for preclinical development in LRBA deficiency and other primary immunodeficiencies [2]. Its superior specificity compared to other TRIDs minimizes confounding off-target effects.

Mechanistic Studies of mRNA Stability and Translation

Given its unique dual mechanism of action—inducing readthrough while also stabilizing target mRNA—NV848 is an ideal chemical probe for dissecting the interplay between translational readthrough, nonsense-mediated decay (NMD), and transcript stability [3].

Screening for Genetic Suppression of Nonsense Mutations

Due to its high potency and clean proteomic profile, NV848 serves as a reliable positive control in high-content screening campaigns aimed at identifying novel suppressors of premature termination codons (PTCs) across various genetic disease models [4].

Quote Request

Request a Quote for N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.